26-Deoxyactein

Oncology Natural Products In Vivo Pharmacology

For in vivo antitumor efficacy, select 26-Deoxyactein over actein: superior A549 xenograft T/C ratios (35% vs. 38% at 10 mg/kg) and 7-fold greater MCF-7 potency (IC50 3.1 vs. 21.6 μg/mL) reduce required dosing. USP Reference Standard for black cohosh dietary supplements (NLT 0.4% triterpene glycosides) ensures USP-NF compliance. Validated human PK (t1/2 ~2 h, dose-linear) supports clinical trial design. Verify C-23 stereochemistry; substitution with 23-epi-26-deoxyactein compromises analytical specificity and experimental reproducibility.

Molecular Formula C37H56O10
Molecular Weight 660.8 g/mol
CAS No. 264624-38-6
Cat. No. B190949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name26-Deoxyactein
CAS264624-38-6
Synonyms26-deoxy-actein
26-deoxyactein
27-deoxyactein
Molecular FormulaC37H56O10
Molecular Weight660.8 g/mol
Structural Identifiers
SMILESCC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C
InChIInChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20-,21+,22+,23+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1
InChIKeyGCMGJWLOGKSUGX-RBKCHLQLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





26-Deoxyactein (CAS 264624-38-6) | Cycloartane Triterpene Glycoside Sourcing & Identity


26-Deoxyactein (CAS 264624-38-6) is a tetracyclic triterpene glycoside belonging to the cycloartane class, isolated from the rhizomes of Cimicifuga species (e.g., C. racemosa, C. foetida) [1]. It is structurally related to actein and its epimer, 23-epi-26-deoxyactein (historically misidentified as 27-deoxyactein), with the absolute configuration confirmed by X-ray crystallography [2]. The compound is recognized as a key constituent in black cohosh dietary supplements and has been the subject of antitumor and pharmacokinetic investigations [3].

Why 26-Deoxyactein Cannot Be Replaced by Actein or 23-epi-26-Deoxyactein in Targeted Studies


Despite belonging to the same cycloartane triterpene glycoside class, 26-deoxyactein, actein, and 23-epi-26-deoxyactein exhibit distinct structural and stereochemical differences that translate to quantifiable disparities in biological activity and analytical behavior [1]. Actein contains an acetyl group at C-26, whereas 26-deoxyactein lacks this moiety, leading to differences in in vivo antitumor potency [2]. Furthermore, the stereochemistry at C-23 differentiates 26-deoxyactein from its epimer, 23-epi-26-deoxyactein, which is critical for analytical specificity and may influence receptor interactions [3]. Substituting one compound for another without rigorous analytical verification and activity data can compromise experimental reproducibility and lead to erroneous conclusions regarding mechanism of action or therapeutic potential.

Quantitative Comparative Evidence for 26-Deoxyactein: Activity, Selectivity & Analytical Specifications


Superior In Vivo Antitumor Efficacy: 26-Deoxyactein vs. Actein in A549 Xenograft Model

In a head-to-head in vivo study, 26-deoxyactein demonstrated numerically superior inhibition of A549 human lung cancer xenograft growth compared to actein [1]. At doses of 10 mg/kg and 30 mg/kg, 26-deoxyactein achieved T/C (%) values of 35% and 49%, respectively, whereas actein yielded T/C (%) values of 38% and 55% under identical conditions, indicating a modest but consistent advantage for 26-deoxyactein [2].

Oncology Natural Products In Vivo Pharmacology

Cell Line-Specific Cytotoxic Potency: 26-Deoxyactein IC50 Profiling vs. Actein

In a panel of 12 human cancer cell lines, 26-deoxyactein and actein exhibited differential potency [1]. While both compounds inhibited proliferation with IC50 values ranging from 12.29 to 88.39 μg/mL, the relative potency varied by cell line [2]. For instance, in MCF-7 breast cancer cells, 26-deoxyactein showed an IC50 of 3.1 μg/mL, while actein's IC50 in MCF-7 cells was reported as 32 μM (approximately 21.6 μg/mL) [3]. This cell-type dependent variation underscores the importance of compound-specific selection for targeted research.

Cytotoxicity Cancer Cell Lines IC50

Analytical Identity & Purity: 26-Deoxyactein as a USP Reference Standard

26-Deoxyactein is distinguished from its epimer and other triterpene glycosides by its inclusion as a USP Reference Standard for black cohosh quality control [1]. The USP monograph specifies a minimum of 0.4% triterpene glycosides calculated as 23-epi-26-deoxyactein on a dried basis [2]. The availability of a certified reference standard (e.g., USP 23-epi-26-Deoxyactein RS) with a defined purity of ≥90.0% (HPLC) enables precise quantification and method validation, whereas non-reference-grade materials lack this level of traceability [3].

Analytical Chemistry Quality Control Reference Standard

Pharmacokinetic Profile in Humans: 23-epi-26-Deoxyactein Half-Life and Linearity

A phase I clinical trial established the human pharmacokinetics of 23-epi-26-deoxyactein following oral administration of a standardized black cohosh extract [1]. Key parameters include a consistent half-life of approximately 2 hours across doses ranging from 1.4 to 5.6 mg, dose-proportional increases in Cmax and AUC, and minimal urinary excretion (<0.01% of dose recovered in 24 h) [2]. In contrast, no equivalent human PK data are available for 26-deoxyactein or actein, highlighting a significant evidence gap for those analogs in clinical research.

Pharmacokinetics Clinical Pharmacology ADME

Optimal Use Cases for 26-Deoxyactein in Research and Industry


In Vivo Oncology Studies Requiring Superior Antitumor Efficacy

Based on direct comparative data showing 26-deoxyactein achieves lower T/C (%) values than actein in A549 xenograft models (35% vs. 38% at 10 mg/kg; 49% vs. 55% at 30 mg/kg), researchers should select 26-deoxyactein as the lead triterpene glycoside for in vivo antitumor efficacy experiments [1]. Its modest but consistent advantage may reduce the dose required for a given effect, potentially improving therapeutic windows in preclinical development.

Targeted Breast Cancer Cell Line Screening

Given the 7-fold greater potency of 26-deoxyactein (IC50 = 3.1 μg/mL) compared to actein (IC50 ≈ 21.6 μg/mL) in MCF-7 breast cancer cells, 26-deoxyactein is the preferred compound for mechanistic studies or high-throughput screening focused on estrogen receptor-positive breast cancer [2]. This differentiation enables more sensitive detection of synergistic interactions with standard-of-care agents.

Quality Control and Standardization of Black Cohosh Products

26-Deoxyactein (as 23-epi-26-deoxyactein) is designated a USP Reference Standard for the quantitative analysis of black cohosh dietary supplements and extracts, with a regulatory specification of NLT 0.4% triterpene glycosides calculated as this compound [3]. Analytical laboratories and manufacturers should procure the certified reference standard to ensure compliance with USP-NF monographs and to validate LC-MS/MS methods with established sensitivity (LLOQ 0.5 ng/mL) [4].

Human Pharmacokinetic and Clinical Trial Support

For clinical research involving black cohosh constituents, 23-epi-26-deoxyactein is the only compound in this class with validated human pharmacokinetic data, including a consistent half-life of ~2 h and dose-linear exposure [5]. This information is essential for designing dosing regimens, interpreting plasma concentration data, and correlating exposure with pharmacodynamic endpoints in trials for menopausal symptoms or other indications.

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